2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
Key structural features include:
- Sulfanyl-acetamide side chain: A sulfanyl (-S-) linker at position 2 connects to an acetamide group, which is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety. This polar group enhances solubility compared to purely aromatic substituents .
- Functional groups: The nitro (-NO₂) group on the phenyl ring and the oxolane oxygen atoms may influence hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c24-16(20-10-14-2-1-8-28-14)11-30-19-21-15-7-9-29-17(15)18(25)22(19)12-3-5-13(6-4-12)23(26)27/h3-6,14H,1-2,7-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQGEFWZMPYOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves several steps:
Starting Materials: The synthesis begins with thiophene-2-carboxamides, which are versatile synthons for the preparation of thienopyrimidine derivatives.
Final Assembly: The final compound is obtained by linking the thienopyrimidine core with the oxolan-2-ylmethyl acetamide moiety through sulfanyl linkage.
Chemical Reactions Analysis
2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide undergoes several types of chemical reactions:
Scientific Research Applications
2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound interferes with key signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thienopyrimidinone Family
Compound A: 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- Core differences: Thieno[2,3-d]pyrimidinone (vs. [3,2-d] in the target compound) alters ring fusion orientation, affecting planarity and π-stacking interactions.
- Substituents : A phenyl group at position 3 and an ethyl group at position 6 increase lipophilicity but reduce solubility compared to the target’s oxolane-methyl group.
- Bioactivity : The ethyl group may enhance membrane permeability, but the lack of a polar oxolane could limit aqueous solubility.
Compound B: N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Core similarity: Shares the thieno[3,2-d]pyrimidinone scaffold.
- Pharmacokinetics : The butyl chain may prolong half-life but risks hepatotoxicity due to CYP450-mediated oxidation.
Non-Fused Pyrimidinone Analogues
Compound C : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core differences : A simpler dihydropyrimidin-6-one lacks the fused thiophene ring, reducing aromatic surface area and hydrophobic interactions.
- Substituents : The 2,3-dichlorophenyl group enhances electrophilicity and may improve target binding but raises toxicity concerns.
- Solubility: Lower molecular weight and absence of fused rings improve aqueous solubility compared to thienopyrimidinones.
Compound D : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Core differences : A pyrimidine ring with methyl groups at positions 4 and 4.
- Substituents : The 4-methylpyridin-2-yl group introduces basicity, enhancing solubility in acidic environments (e.g., gastric fluid).
- Bioactivity : The pyridine nitrogen may form hydrogen bonds with biological targets, a feature absent in the nitro- and oxolane-substituted target compound.
Functional Group Comparisons
Research Findings and Implications
- Solubility vs. Permeability : The oxolane-methyl group balances solubility (via oxygen lone pairs) and permeability (via moderate LogP), offering advantages over highly lipophilic analogues like Compound B .
Biological Activity
The compound 2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide , also known by its ChemDiv ID C145-0495, is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes a thieno[3,2-d]pyrimidine core with a nitrophenyl substituent and an acetamide group. Its complex structure suggests potential interactions with various biological targets.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C26H21N5O4S |
| IUPAC Name | 2-{[3-(4-nitrophenyl)-4-oxo... |
| SMILES | [O-][N+](c(cc1)ccc1N(C1=O)... |
| InChI Key | MDL Number (MFCD) |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes implicated in disease pathways. For example, thienopyrimidine derivatives have been shown to inhibit kinases and phosphodiesterases.
- Receptor Binding : It may interact with various receptors, modulating signaling pathways that are crucial for cell proliferation and survival.
- DNA Interaction : The structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various human cancer cell lines such as HeLa (cervical), A549 (lung), and HepG2 (liver) cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study : A study evaluating similar thienopyrimidine compounds reported IC50 values indicating significant antiproliferative activity against HeLa cells at concentrations as low as 10 μM .
Antimicrobial Activity
Thienopyrimidines have also been explored for their antibacterial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria through mechanisms that may include disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Research Findings : A derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential for development as an antibacterial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound could be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Compounds within this chemical class have been documented to reduce inflammatory markers in various experimental models.
Q & A
Q. What are the key synthetic steps and analytical techniques for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidinone core. Critical steps include sulfanyl group introduction via nucleophilic substitution and coupling with the oxolane-methyl acetamide moiety. Reaction progress is monitored using thin-layer chromatography (TLC) , while structural confirmation relies on ¹H/¹³C NMR and mass spectrometry (MS) . For example, intermediates are purified via silica gel chromatography, and final product purity is validated by elemental analysis (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. How is the purity of intermediates and the final compound ensured during synthesis?
Purity is maintained through iterative purification methods:
- Recrystallization (e.g., using ethyl acetate/hexane mixtures) .
- Column chromatography with gradient elution (e.g., 0–8% methanol in dichloromethane) .
- High-performance liquid chromatography (HPLC) for final compound validation . TLC with UV visualization is used for real-time monitoring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
Optimization strategies include:
- Temperature control : Maintaining 60–80°C during nucleophilic substitutions to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of reactive intermediates .
- Catalysts : Triethylamine or DMAP accelerates coupling reactions .
- Stoichiometric adjustments : Using 1.2 equivalents of sulfanylating agents to drive reactions to completion .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions may arise due to variations in assay conditions or cellular models. A robust approach includes:
- Dose-response validation : Testing compounds across a wide concentration range (e.g., 0.1–100 μM) .
- Pharmacokinetic profiling : Assessing bioavailability and metabolic stability (e.g., liver microsome assays) .
- Orthogonal assays : Confirming anti-proliferative activity via both MTT and apoptosis marker analysis (e.g., caspase-3 activation) .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Rodent xenograft models : For anticancer activity (e.g., tumor volume reduction metrics) .
- Pharmacokinetic studies : Measuring plasma half-life (t₁/₂) and tissue distribution via LC-MS .
- Toxicology screening : Liver/kidney function tests and histopathology in Sprague-Dawley rats .
Q. What computational methods predict molecular interactions between this compound and biological targets?
Q. How do structural modifications influence bioactivity compared to analogs?
Substituent effects are systematically evaluated through SAR studies. For example:
| Compound Modification | Bioactivity Change | Evidence Source |
|---|---|---|
| 4-Nitrophenyl → 4-Methoxyphenyl | ↑ Lipophilicity, ↓ IC₅₀ in kinase assays | |
| Oxolane-methyl → Benzyl | ↑ Cytotoxicity (HeLa cells) | |
| Sulfanyl → Methylsulfonyl | ↓ Solubility, altered target selectivity |
Such comparisons require in vitro screening (e.g., kinase inhibition assays) and ADMET profiling .
Methodological Notes
- Spectral Data Interpretation : ¹H NMR shifts for the thieno[3,2-d]pyrimidine proton typically appear at δ 8.2–8.5 ppm, while the oxolane methylene group resonates at δ 3.5–4.0 ppm .
- Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves stereochemical ambiguities in analogs .
- Bioactivity Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
